molecular formula C17H12N4O5 B414631 3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide

3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide

Cat. No.: B414631
M. Wt: 352.3g/mol
InChI Key: KXXJVFMPAXUEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide is an organic compound with the molecular formula C₁₇H₁₂N₄O₅. It is a derivative of benzamide, featuring a quinoline ring substituted with methyl and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide typically involves multi-step organic reactions. One common method is the nitration of 4-methyl-N-quinolin-6-yl-benzamide, followed by purification and characterization. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Reduction: The major product would be 4-Methyl-3,5-diamino-N-quinolin-6-yl-benzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of 3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide is unique due to its combination of nitro groups and a quinoline ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and biological activity .

Properties

Molecular Formula

C17H12N4O5

Molecular Weight

352.3g/mol

IUPAC Name

4-methyl-3,5-dinitro-N-quinolin-6-ylbenzamide

InChI

InChI=1S/C17H12N4O5/c1-10-15(20(23)24)8-12(9-16(10)21(25)26)17(22)19-13-4-5-14-11(7-13)3-2-6-18-14/h2-9H,1H3,(H,19,22)

InChI Key

KXXJVFMPAXUEPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-]

solubility

0.5 [ug/mL]

Origin of Product

United States

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